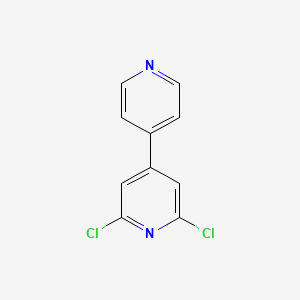
2,6-Dichloro-4,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4,4’-bipyridine is an organic compound that belongs to the bipyridine family. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the bipyridine ring. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4,4’-bipyridine typically involves the chlorination of 4,4’-bipyridine. One common method is the reaction of 4,4’-bipyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. This reaction results in the substitution of hydrogen atoms at the 2 and 6 positions with chlorine atoms .
Industrial Production Methods
In industrial settings, the production of 2,6-Dichloro-4,4’-bipyridine may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and chlorine concentration, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions, with conditions varying depending on the specific coupling partners.
Major Products Formed
The major products formed from these reactions include various substituted bipyridines, oxidized or reduced derivatives, and coupled aromatic compounds. These products have diverse applications in different fields .
Scientific Research Applications
2,6-Dichloro-4,4’-bipyridine has been extensively studied for its applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4,4’-bipyridine involves its interaction with molecular targets, such as enzymes or receptors. The chlorine atoms on the bipyridine ring enhance its binding affinity to these targets, leading to the modulation of their activity. For example, in catalytic reactions, the compound acts as a ligand, stabilizing the transition state and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: Lacks the chlorine substituents and has different chemical properties and reactivity.
2,2’-Bipyridine: Another isomer with nitrogen atoms in different positions, leading to distinct coordination chemistry.
2,6-Dimethyl-4,4’-bipyridine: Contains methyl groups instead of chlorine, resulting in different steric and electronic effects.
Uniqueness
2,6-Dichloro-4,4’-bipyridine is unique due to the presence of chlorine atoms, which significantly influence its chemical reactivity and binding properties. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
116273-61-1 |
|---|---|
Molecular Formula |
C10H6Cl2N2 |
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2,6-dichloro-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-5-8(6-10(12)14-9)7-1-3-13-4-2-7/h1-6H |
InChI Key |
FLZJZVAEYWUCET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)

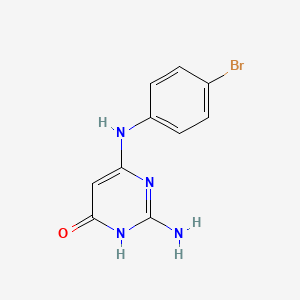
![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
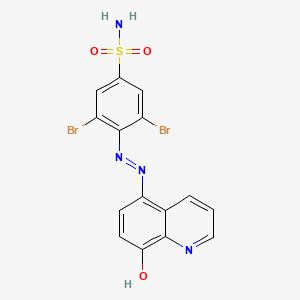
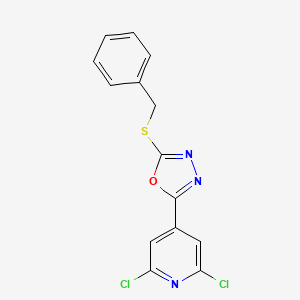
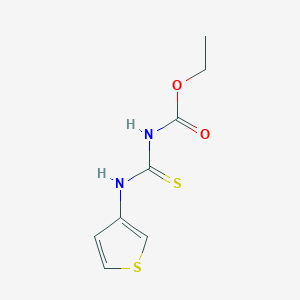
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

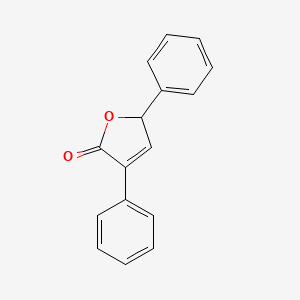
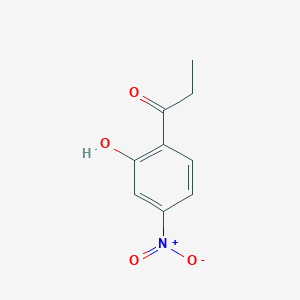
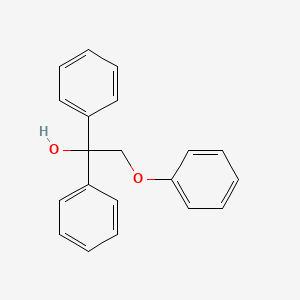
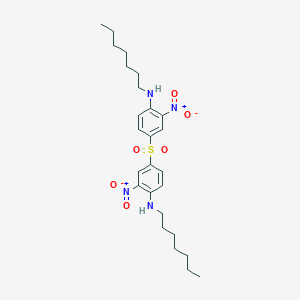
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
